molecular formula C22H22N4O5S B368482 N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 902255-20-3

N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No.: B368482
CAS No.: 902255-20-3
M. Wt: 454.5g/mol
InChI Key: UWBZQXUAZDNWMJ-UHFFFAOYSA-N
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Description

The compound N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide features a unique spirocyclic architecture combining a 1,3,4-thiadiazole ring fused with an indole moiety. Key structural attributes include:

  • A spiro junction at the 5-position of the thiadiazole and the 3'-position of the indole.
  • Substituents: A 4-acetyl group on the thiadiazole, a 2'-oxo group, and a 2-(2-methoxyphenoxy)ethyl chain attached to the indole nitrogen.
  • Acetamide functionality at the 2-position of the indole.

Its design aligns with trends in medicinal chemistry, where spiro systems and thiadiazole cores are explored for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-14(27)23-21-24-26(15(2)28)22(32-21)16-8-4-5-9-17(16)25(20(22)29)12-13-31-19-11-7-6-10-18(19)30-3/h4-11H,12-13H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBZQXUAZDNWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically constructed via cyclocondensation reactions. A proven method involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For instance, 2-hydrazinyl-N-(substituted-phenyl)acetamide precursors can undergo cyclization with carbon disulfide in ethanol, yielding the thiadiazole ring. Alternative approaches utilize 1,3,4-thiadiazol-2-amines condensed with activated carbonyl compounds, such as 2-(1H-indol-1-yl)acetic acid, to form the thiadiazole-acetamide backbone.

Key Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–100°C)

  • Catalyst: Phosphorus oxychloride (for dehydration)

Spiro Junction Construction

The spiro[indole-3,2'-thiadiazole] system is formed through a tandem cyclization-alkylation strategy. Acenaphthylene-1,2-dione or analogous diketones react with thiosemicarbazide derivatives under green conditions (ethanol, room temperature) to generate the spiro center. For example, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide reacts with acenaphthylene-1,2-dione, forming the spiro junction in 87% yield.

Optimization Insight :

  • Solvent Choice : Ethanol minimizes side reactions compared to polar aprotic solvents.

  • Time : 8–12 hours for complete cyclization.

N-Alkylation of Indole

Introducing the 2-(2-methoxyphenoxy)ethyl group at the indole nitrogen requires careful alkylation. The indole nitrogen is deprotonated using sodium hydride in dry DMF, followed by treatment with 2-(2-methoxyphenoxy)ethyl bromide or chloride at 60–70°C. This step often benefits from phase-transfer catalysts like tetrabutylammonium iodide to enhance reactivity.

Critical Parameters :

  • Base : NaH or K₂CO₃

  • Solvent : Anhydrous DMF or THF

  • Temperature : 60–70°C to prevent O-alkylation byproducts.

Acetylation Steps

Final acetylation at the 4-position and the terminal amine employs acetyl chloride in dichloromethane with triethylamine as a base. A two-step protocol ensures selective acetylation:

  • Primary Acetylation : React the free amine with acetyl chloride (1.2 equiv) at 0°C.

  • Secondary Acetylation : Warm to room temperature and add excess acetyl chloride (2.0 equiv) to acetylate the indole nitrogen.

Yield Enhancement :

  • Stoichiometry Control : Sequential addition prevents over-acetylation.

  • Purity Monitoring : HPLC tracking ensures intermediate purity (>95%) before proceeding.

Optimization Strategies

Solvent and Catalytic Systems

Comparative studies highlight ethanol as optimal for spirocyclization due to its balance of polarity and environmental safety. For alkylation, DMF outperforms THF in dissolving both aromatic and aliphatic reactants. Catalysts like 4-(dimethylamino)pyridine (DMAP) improve acylation yields by 15–20%.

Temperature and Time Adjustments

  • Thiadiazole Formation : Reducing reflux time from 24 to 12 hours minimizes decomposition.

  • Alkylation : Gradual heating (2°C/min) to 70°C reduces side-product formation.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (DMSO-d₆) :

  • δ 10.48 (s, 1H, NH amide)

  • δ 7.93–7.29 (m, 7H, aromatic protons)

  • δ 4.21 (t, 2H, OCH₂CH₂)

  • δ 3.81 (s, 3H, OCH₃)

13C NMR :

  • 182.6 ppm (C=O, thiadiazole)

  • 86.2 ppm (spiro carbon)

  • 55.3 ppm (OCH₃)

Mass Spectrometry :

  • [M+H]+: m/z 549.2 (calculated: 549.18)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.4 min.

Challenges and Troubleshooting

Steric Hindrance in Spirocyclization

Bulky substituents on the indole ring can impede spiro junction formation. Mitigation strategies include:

  • Pre-activation : Using mesyl chloride to activate carbonyl groups before cyclization.

  • Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes at 100°C.

Byproduct Formation in Alkylation

Competitive O-alkylation is minimized by:

  • Slow Reagent Addition : Dropwise addition of alkylating agent over 30 minutes.

  • Low Temperature : Initiating reactions at 0°C before gradual warming .

Chemical Reactions Analysis

N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors, modulating their activity. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, affecting the compound’s biological activity . These interactions lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Spiro Indole-Thiadiazole Derivatives

Compounds sharing the spiro indole-thiadiazole scaffold are critical for structural and functional comparisons:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₂₆H₂₅N₃O₅S 515.5 2-(2-Methoxyphenoxy)ethyl, 4-acetyl, 2'-oxo Spiro[1,3,4-thiadiazole-5,3'-indole] N/A
N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide C₂₆H₂₃N₃O₅S 489.5 Dual methoxyphenyl, dioxo-thiazolidine Spiro[indoline-3,2'-thiazolidine] [15]
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide C₂₃H₂₃ClN₄O₄S 487.0 4-Chlorophenoxyethyl, 5,7-dimethyl Spiro[indole-3,2'-[1,3,4]thiadiazol] [16]
N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide C₂₄H₂₆N₄O₄S 466.6 4-Ethoxybenzyl, 5,7-dimethyl Ethoxybenzyl substituent [17]

Key Observations :

  • Substituent Diversity: The target compound’s 2-(2-methoxyphenoxy)ethyl group distinguishes it from analogs with chlorophenoxyethyl () or ethoxybenzyl () chains. These substituents influence lipophilicity and bioavailability .

Non-Spiro Thiadiazole-Acetamide Derivatives

Simpler thiadiazole-acetamide analogs provide insights into the role of the spiro system:

Compound Name Molecular Formula Molecular Weight Key Features Activity (if reported) Reference
N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₄H₁₅N₃O₃S 329.4 Non-spiro, 3-methoxyphenyl substituent Structural data only [10]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide C₂₄H₂₁N₅O₃S₂ 515.6 Pyrimidoindole-thiadiazole hybrid No activity data [13]
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide C₂₉H₂₉FN₄O₄ 540.6 Indazole-thiadiazole hybrid Anti-proliferative activity [1]

Key Observations :

  • Spiro vs. Linear Cores : The target compound’s spiro system likely offers superior metabolic stability compared to linear thiadiazole-acetamide derivatives (), which may degrade faster in vivo .
  • Biological Activity: Non-spiro analogs like the indazole-thiadiazole hybrid () exhibit anti-proliferative effects, suggesting the target compound could share similar mechanisms if tested .

Heterocyclic Systems with Acetamide Moieties

Compounds with unrelated cores but acetamide groups highlight functional group importance:

Compound Name Core Structure Key Features Activity (if reported) Reference
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide Imidazo-thiadiazole Conjugated acetyl-phenyl group Antimicrobial (hypothesized) [12]
3'-[(4-Acetate phenyl)-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-one Spiro[indole-thiazolo-isoxazol] Complex heterocyclic fusion Antimicrobial [5]

Key Observations :

  • Acetamide Role : The acetamide group in the target compound may enhance solubility and hydrogen-bonding capacity, similar to its role in imidazo-thiadiazole derivatives () .
  • Antimicrobial Potential: Spiro[indole-thiazolo-isoxazol] compounds () show antimicrobial activity, suggesting the target’s spiro-thiadiazole system could be optimized for similar applications .

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for spiro-thiadiazole derivatives, such as cyclocondensation of thiosemicarbazides with ketones (as in ) or Pd-catalyzed coupling () .
  • Structure-Activity Relationships (SAR): Substituent Effects: Bulky groups like 2-(2-methoxyphenoxy)ethyl may enhance membrane permeability compared to smaller substituents (e.g., methyl in ) . Spiro vs. Non-Spiro: The spiro system’s rigidity could improve binding to enzymatic targets compared to flexible analogs () .

Biological Activity

N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide (CAS Number: 905787-52-2) is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, including antimicrobial, antidiabetic, and antioxidant activities, supported by research findings and data tables.

  • Molecular Formula : C23H24N4O5S
  • Molecular Weight : 468.5 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/ml)Target Organism
Compound A4.20Bacillus subtilis
Compound B2.60Klebsiella pneumoniae
Compound C4.50Escherichia coli

These results suggest that derivatives of thiadiazole and indole structures are promising candidates for developing new antimicrobial agents .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic potential. The following table summarizes the findings related to its inhibitory activity against various enzymes involved in glucose metabolism:

CompoundIC50 (µg/ml)Assay Method
N-[4-acetyl...]27.63DPPH Assay
Compound D22.35DPPH Assay

These results indicate that the compound shows substantial potential as an antidiabetic agent by influencing glucose levels and improving insulin sensitivity .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The antioxidant capacity was assessed using the DPPH assay:

CompoundIC50 (µg/ml)
N-[4-acetyl...]29.04
Compound E27.66

The presence of methoxy groups in the structure significantly enhances its antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies

One notable study synthesized a series of thiazolidinedione derivatives, including compounds structurally related to N-[4-acetyl...]. These derivatives were evaluated for their biological activities and demonstrated promising results against several bacterial strains and in diabetic models. The study highlighted the importance of substituents in enhancing biological efficacy and provided a structure-activity relationship analysis that can guide future research on similar compounds .

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